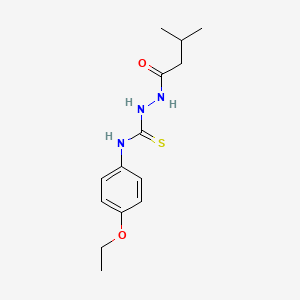
N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide (BDMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDMP is a member of the benzamide family of compounds, which are known for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide is not fully understood. However, it is believed to inhibit the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that are involved in the regulation of gene expression, while PDEs are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antifungal activity against Candida albicans.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicine. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
For the study of N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide include further investigation of its mechanism of action and exploring its potential applications in the treatment of other diseases.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antifungal activity against Candida albicans.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-4-5-10-23-17-8-6-15(7-9-17)19(22)21-18-13(2)11-16(20)12-14(18)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXLQPCTJAOYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{3-[(2-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4683588.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B4683601.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl 2-thiophenecarboxylate](/img/structure/B4683608.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4683616.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4683622.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4683629.png)
![ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B4683640.png)
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4683644.png)
![methyl 4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4683650.png)
![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4683661.png)
![N-(4-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4683676.png)

![5-(3-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4683685.png)
![N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4683696.png)